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An In-depth Technical Guide to Diallylmethylamine: Functional Groups and Reactivity
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Introduction
Diallylmethylamine, a tertiary amine featuring two allyl groups, is a versatile chemical

intermediate with significant applications ranging from polymer science to the synthesis of

pharmaceuticals.[1][2] Its unique structure, combining the nucleophilic and basic properties of a

tertiary amine with the reactivity of two carbon-carbon double bonds, makes it a valuable

building block for creating complex molecular architectures.[3] In the pharmaceutical industry,

the allylamine scaffold is a key component in various therapeutic agents, notably antifungal

drugs like Naftifine, where the tertiary allylamine function is a prerequisite for biological activity.

[4] This guide provides a comprehensive overview of the functional groups, reactivity, and

synthetic utility of diallylmethylamine, with a focus on its application in research and drug

development.

Molecular Structure and Properties
Diallylmethylamine's chemical structure, (CH₂=CHCH₂)₂NCH₃, is defined by two key

functional groups: a tertiary amine and two allyl groups.[1] The tertiary amine nitrogen atom is

sp³-hybridized, possessing a lone pair of electrons that imparts basicity and nucleophilicity. The

allyl groups consist of a vinyl group attached to a methylene group, providing sites for a wide

range of reactions, particularly those involving the double bond or the allylic C-H bonds.[3]
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Physical and Chemical Properties
The physical and chemical properties of diallylmethylamine are summarized below.

Property Value Reference

IUPAC Name
N-methyl-N-prop-2-enylprop-2-

en-1-amine
[5]

CAS Number 2424-01-3

Molecular Formula C₇H₁₃N [5]

Molecular Weight 111.18 g/mol

Boiling Point 111 °C [1]

Density 0.789 g/mL at 25 °C [1]

Refractive Index n20/D 1.43 [1]

Flash Point 7.2 °C (45.0 °F) - closed cup [1]

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of diallylmethylamine.

Spectroscopy Data Reference

¹³C NMR
Spectra available, recorded on

Jeol FX-90.
[5]

¹H NMR Spectra available. [5]

IR Spectra
FTIR spectra available

(Capillary Cell: Neat).
[5]

Mass Spec.

GC-MS data available from

NIST Mass Spectrometry Data

Center.

[5]

Raman Spectra available. [5]
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Synthesis of Diallylmethylamine
Diallylmethylamine is typically synthesized via the nucleophilic substitution reaction between

methylamine and allyl chloride. This reaction is often facilitated by a phase transfer catalyst to

improve the reaction rate and yield between the aqueous and organic phases.[1]

Experimental Protocol: Synthesis by Phase Transfer
Catalysis
This protocol is based on the established synthesis of diallylmethylamine.[1]

Materials:

Aqueous methylamine

Allyl chloride

Polyglycol-400 (Phase transfer catalyst)

Sodium hydroxide

Diethyl ether (or other suitable organic solvent)

Anhydrous magnesium sulfate

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory

funnel.

Procedure:

Setup: Assemble a reflux apparatus using a round-bottom flask equipped with a condenser,

a dropping funnel, and a magnetic stirrer.

Reaction Mixture: Charge the flask with aqueous methylamine solution and the phase

transfer catalyst (e.g., polyglycol-400). Add a base such as sodium hydroxide to neutralize

the HCl formed during the reaction.
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Addition of Allyl Chloride: Begin stirring and gently heat the mixture. Add allyl chloride

dropwise from the dropping funnel over a period of 1-2 hours, controlling the rate to maintain

a steady reflux.

Reaction: After the addition is complete, continue to heat the mixture under reflux for an

additional 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress

using TLC or GC analysis.

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a

separatory funnel and add diethyl ether to extract the product.

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and

then with brine to remove any remaining water-soluble impurities.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off

the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

Purification: The resulting crude diallylmethylamine can be purified by fractional distillation

under atmospheric pressure to yield the final product.

Synthesis Workflow Diagram

Figure 1: Diallylmethylamine Synthesis Workflow
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Click to download full resolution via product page

Caption: Figure 1: Diallylmethylamine Synthesis Workflow.

Reactivity and Key Reactions
The reactivity of diallylmethylamine is dominated by its two distinct functional groups. The

tertiary amine acts as a base and a nucleophile, while the allyl groups undergo reactions typical

of alkenes and allylic systems.

Reactions of the Tertiary Amine Group
Quaternization (N-Alkylation): The lone pair on the nitrogen atom readily attacks electrophiles,

such as alkyl halides, to form quaternary ammonium salts.[1] This reaction is fundamental to

the synthesis of various monomers and ionic liquids.

Example Reaction: (CH₂=CHCH₂)₂NCH₃ + CH₃I → [(CH₂=CHCH₂)₂N(CH₃)₂]⁺I⁻

(Diallyldimethylammonium iodide)

Experimental Protocol: Synthesis of Diallyldimethylammonium Iodide

Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve

diallylmethylamine in a suitable solvent like acetone or acetonitrile.

Addition of Alkyl Halide: Cool the solution in an ice bath. Add methyl iodide dropwise with

stirring. An exothermic reaction may occur.

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-24

hours. A white precipitate of the quaternary ammonium salt will form.

Isolation: Collect the solid product by vacuum filtration.

Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting

materials and then dry it under a vacuum to yield the pure diallyldimethylammonium iodide.

Reactions of the Allyl Groups
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The two allyl groups are sites of rich reactivity, enabling C-H functionalization, addition

reactions, and metal-catalyzed cross-coupling.[6][7]

Palladium-Catalyzed Allylic C-H Functionalization: Modern synthetic methods allow for the

direct functionalization of allylic C-H bonds. While challenging with basic tertiary amines due to

potential catalyst inhibition, strategies using specific ligands or amine-complexing agents can

enable reactions like allylic C-H amination or arylation.[6][8] These methods are critical for late-

stage functionalization in drug discovery.[7]

Generalized Protocol: Palladium-Catalyzed Allylic Arylation (Mizoroki-Heck Type) Note: This is

a generalized protocol, as specific conditions are highly substrate and catalyst-dependent.

Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen),

add the palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and

a base (e.g., Cs₂CO₃ or Et₃N).

Reagents: Add diallylmethylamine, the aryl halide (e.g., iodobenzene), and an anhydrous

solvent (e.g., DMF or dioxane).

Reaction: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir

for 12-48 hours. Monitor the reaction's progress by TLC or GC-MS.

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute it with

an organic solvent like ethyl acetate, and filter it through a pad of Celite to remove the

catalyst.

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous

sodium sulfate, and concentrate it under reduced pressure. The crude product can be

purified by column chromatography on silica gel.

Polymerization: Diallylmethylamine hydrochloride can undergo radical polymerization to form

poly(N,N-diallyl-N-methylamine hydrochloride), a water-soluble polyelectrolyte.[9] The

cyclopolymerization mechanism involves an intramolecular cyclization step followed by

intermolecular propagation, leading to polymers containing five-membered pyrrolidinium rings.

[9]
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Diagram of Reactivity Pathways
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Figure 2: Key Reactivity Pathways of Diallylmethylamine
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Figure 3: Generalized GPCR Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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